Hox 1.11 protein
Description
Historical Context of Hox Gene Discovery and Research
The discovery of homeobox genes is a landmark in the fields of genetics and developmental biology, tracing its roots to early studies of Drosophila melanogaster (the fruit fly). biologists.com Scientists like Calvin Bridges in the early 20th century, and later Edward B. Lewis, identified striking mutations that caused homeotic transformations, such as legs growing where antennae should be. biologists.comnih.govwikipedia.org Lewis's work, which earned him a Nobel Prize in 1995, demonstrated that these transformations were due to mutations in specific genes that controlled segmental identity. asu.edubiologists.com
The molecular breakthrough occurred in the early 1980s. In 1984, two independent research groups—one led by Walter Gehring and Bill McGinnis in Switzerland, and the other by Matthew Scott and Thomas Kaufman in the USA—isolated the genes responsible for these homeotic effects. biologists.comoup.com They discovered that these genes shared a conserved DNA sequence, which was named the "homeobox". biologists.comwikipedia.org
This discovery was monumental because it was soon found that the homeobox sequence was not unique to flies. biologists.com It is conserved across the animal kingdom, from insects to humans, indicating a shared, ancient mechanism for body patterning. asu.edubiologists.com This realization highlighted that the diversity of animal body plans is generated by variations on a common genetic toolkit that evolved over 550 million years ago. biologists.comwikipedia.org The initial finding of a single Hox gene cluster in the ancestors of vertebrates, which duplicated to form multiple clusters, further illuminated the evolutionary history of complex body plans. wikipedia.org
Classification and Nomenclature of Vertebrate Hox Genes
Vertebrate Hox genes are organized into clusters on different chromosomes. genecards.orgwikipedia.org It is believed that early in vertebrate evolution, a single ancestral Hox gene cluster underwent whole-genome duplications, resulting in four distinct clusters in most tetrapods: Hoxa, Hoxb, Hoxc, and Hoxd. wikipedia.orgwesleyan.edu
The genes within these clusters are further classified into 13 paralogous groups based on sequence similarity. wesleyan.edu Genes in the same paralogous group (e.g., Hoxa1, Hoxb1, and Hoxd1) are descendants of the same ancestral gene and often share functional similarities. biologists.com This organization is remarkably conserved and is linked to the principle of colinearity, where the order of genes on the chromosome reflects their spatial and temporal expression pattern along the developing embryo's anterior-posterior axis. frontiersin.orgwesleyan.edu
The nomenclature for these genes has been standardized to avoid confusion. For instance, the human gene is designated in all caps (B75204) (e.g., HOXA2), while the mouse equivalent is written with a capitalized first letter (e.g., Hoxa2). genecards.org
The protein at the center of this article, originally identified in mice, was named Hox-1.11. uniprot.orgpnas.org This was part of an older nomenclature system before a unified classification was established. Under the modern, standardized system, the murine (mouse) gene Hox-1.11 is now known as Hoxa2 . uniprot.orgmybiosource.com It belongs to the 'A' cluster and is the second gene in that cluster, hence 'A2'. uniprot.orgthermofisher.com
The corresponding gene in humans is designated as HOXA2 , and in rats, it is also Hoxa2. genecards.orguniprot.org The protein product is referred to as Homeobox protein Hox-A2. uniprot.orguniprot.org This protein is a sequence-specific transcription factor that plays a critical role in the development of the hindbrain and craniofacial structures. wikipedia.orguniprot.orgwikidoc.org The historical name, Homeobox protein Hox-1.11, is still sometimes referenced as an alternative name or synonym in scientific databases. uniprot.orgthermofisher.comuniprot.org
Data Tables
Table 1: Hox Gene Nomenclature Equivalents
| Species | Historical Murine Name | Standardized Name (Gene/Protein) |
| Mouse (Mus musculus) | Hox-1.11 | Hoxa2 / Homeobox protein Hox-A2 uniprot.org |
| Human (Homo sapiens) | N/A | HOXA2 / Homeobox protein Hox-A2 genecards.orgwikipedia.org |
| Rat (Rattus norvegicus) | N/A | Hoxa2 / Homeobox protein Hox-A2 uniprot.org |
Table 2: Classification of the Hoxa2 Gene
| Category | Classification |
| Gene Family | Homeobox genes frontiersin.org |
| Sub-Family | ANTP class, HOXL subclass genecards.orgfrontiersin.org |
| Vertebrate Cluster | Hoxa wikipedia.orggenecards.org |
| Paralogous Group | 2 wesleyan.edu |
| Human Chromosome Location | Chromosome 7 genecards.orgwikipedia.org |
Properties
CAS No. |
149023-69-8 |
|---|---|
Molecular Formula |
C8H5F3 |
Synonyms |
Hox 1.11 protein |
Origin of Product |
United States |
Molecular Architecture of Hox 1.11 Protein
Primary Structure and Amino Acid Composition
The primary structure of a protein refers to the linear sequence of its amino acids. The murine Hox-1.11 protein is composed of 372 amino acid residues. pnas.orgsigmaaldrich.com This sequence dictates the protein's folding into a functional three-dimensional structure. The precise arrangement of these amino acids, including their chemical properties (hydrophilic, hydrophobic, acidic, basic), is fundamental to the protein's interactions with DNA and other proteins. The ends of the polypeptide chain are distinct, with an amino-terminus (N-terminus) and a carboxyl-terminus (C-terminus). msu.edu
Table 1: General Properties of Murine Hox-1.11 Protein
| Property | Value |
| Total Amino Acids | 372 |
| Key Regions | N-terminus, C-terminus, Homeodomain, Pentapeptide, Acidic Region |
Conserved Protein Domains and Motifs
Hox proteins, including Hox-1.11, contain several conserved domains and motifs that are crucial for their regulatory roles.
The most characteristic feature of Hox proteins is the homeodomain, a highly conserved 60-amino acid DNA-binding domain. wikipedia.org This domain is encoded by a 180-base-pair DNA sequence known as the homeobox. wikipedia.org The homeodomain folds into a helix-turn-helix (HTH) motif, which consists of three alpha-helices. wikipedia.org The third helix, known as the recognition helix, makes specific contacts within the major groove of the DNA, while the more flexible N-terminal arm of the homeodomain interacts with the minor groove. wikipedia.orgnih.gov This interaction allows Hox proteins to bind to specific DNA sequences, typically containing the core consensus sequence TAAT, and regulate the expression of target genes. wikipedia.org The homeodomain of the murine Hox-1.11 protein is identical to that of the Hox-2.8 protein. pnas.org
Located N-terminal to the homeodomain, Hox-1.11 contains a conserved pentapeptide motif. pnas.orgsigmaaldrich.com This short sequence, often with the consensus F/Y-P-W-M-R/K, is critical for the interaction of Hox proteins with other co-factor proteins, such as Pbx1. nih.gov This cooperative binding with co-factors is essential for modulating the DNA-binding specificity and regulatory activity of Hox proteins. nih.gov In addition to the pentapeptide, the Hox-1.11 protein also possesses an acidic region, which is a stretch of amino acids with a net negative charge. pnas.orgsigmaaldrich.com Such regions in transcription factors are often involved in protein-protein interactions and can contribute to the activation of gene expression.
The regions of the Hox-1.11 protein outside of the homeodomain, the N-terminal and C-terminal regions, are generally less conserved across the entire Hox family but are crucial for the specific functions of individual Hox proteins. pnas.orgnih.gov These regions can contain other short motifs that mediate interactions with co-factors, influencing the protein's regulatory output. nih.gov For instance, the N-terminal and C-terminal regions of the murine Hox-1.11 protein show similarity to those of the human HOX2H protein, which is the equivalent of murine Hox-2.8. pnas.org These non-homeodomain regions contribute to the functional specificity of different Hox proteins, allowing them to regulate distinct sets of target genes in various tissues. nih.gov
Genomic Context and Transcriptional Regulation of the Hox 1.11 Gene
Chromosomal Localization and Gene Cluster Organization
In mice, Hox genes are organized into four distinct clusters, designated HoxA, HoxB, HoxC, and HoxD, located on different chromosomes. These clusters are thought to have arisen through duplication events of an ancestral homeobox gene cluster. pnas.orgsdbonline.org The organization of genes within these clusters and the amino acid sequences of their homeodomains have been largely conserved throughout evolution. pnas.org
The Hox-1.11 gene is located on murine chromosome 6. nih.govpnas.orgbiologists.com This chromosome harbors the Hox-1 cluster, which is now referred to as the HoxA cluster according to updated nomenclature. nih.govbiologists.com The genes within the HoxA cluster, including Hox-1.11 (also known as Hoxa2), are arranged in a specific linear order on the chromosome. pnas.orgsdbonline.org This genomic organization is functionally significant, as the order of genes along the chromosome often correlates with their temporal and spatial expression patterns along the anteroposterior axis of the developing embryo, a phenomenon known as collinearity. pnas.orgsdbonline.org
Transcriptional Regulation Mechanisms
The precise control of Hox-1.11 gene expression is achieved through complex transcriptional regulatory mechanisms involving specific DNA elements and interacting protein factors.
Like other Hox genes, the Hox-1.11 gene is regulated by promoter and enhancer elements. Enhancers, located both within and flanking the HoxA cluster, play a crucial role in directing the temporal and spatial expression of the genes within the cluster. researchgate.netnih.gov These regulatory regions contain binding sites for various transcription factors. researchgate.net Retinoic acid response elements (RAREs) are notable regulatory elements found in Hox clusters, particularly associated with genes located at the 3' end, such as Hoxa1 and Hoxa2 (Hox-1.11). researchgate.netnih.govresearchgate.net These elements mediate the responsiveness of Hox genes to retinoic acid, a morphogen with a key role in axial patterning. nih.govresearchgate.net
The transcription of the Hox-1.11 gene is influenced by a network of upstream transcription factors and signaling molecules that constitute morphogenic fields during development. Morphogens like Retinoic Acid (RA) and signals from pathways such as FGF signaling are known to regulate Hox gene expression patterns. nih.govresearchgate.netresearchgate.net These upstream regulators exert their effects by binding to specific enhancer and promoter elements associated with the Hox-1.11 gene. nih.govresearchgate.netbiorxiv.org Furthermore, Hox proteins themselves function as transcription factors and can interact with other cofactors, including members of the Pbx, Meis, and Prep families, to regulate the expression of target genes downstream in developmental pathways. researchgate.netnih.gov This combinatorial interaction of transcription factors and cofactors contributes to the specificity and diversity of Hox protein function. nih.gov
The precise temporal and spatial control of Hox-1.11 gene expression is essential for its role in specifying regional identity during embryogenesis. The expression patterns of Hox genes are established early in development and are maintained through various mechanisms, including chromatin modifications. nih.govresearchgate.net
Studies using techniques such as in situ hybridization have revealed the specific embryonic expression patterns of Hox-1.11 (Hoxa2) mRNA in mice. Hox-1.11 transcripts are detected in mouse embryos, with expression levels peaking around 12 days of embryonic development and subsequently decreasing. nih.govpnas.org At 12 to 14 days of gestation, Hox-1.11 expression is observed in a variety of developing tissues and structures. The most anterior boundary of expression is found in the mid and posterior hindbrain. nih.govpnas.org Expression is also prominent in the VII and VIII cranial ganglia, spinal cord, spinal ganglia, larynx, lungs, vertebrae, sternum, and intestine. nih.govpnas.org Hoxa2 is particularly known for its expression in rhombomere 2 of the hindbrain, a region where it plays a critical role in hindbrain segmentation and the proper development of structures derived from the second branchial arch. nih.govresearchgate.net The expression of Hox genes in neural crest cells migrating from specific rhombomeres further contributes to the patterning of craniofacial structures. biologists.com
Table 1: Summary of Murine Hox-1.11 Gene (Hoxa2) Characteristics
| Characteristic | Detail | Source(s) |
| Gene Name (Current) | Hoxa2 | nih.govbiologists.com |
| Gene Name (Previous) | Hox-1.11 | nih.govpnas.orgbiologists.com |
| Chromosomal Location (Mouse) | Chromosome 6 | nih.govpnas.orgbiologists.com |
| Gene Cluster | HoxA (formerly Hox-1) | nih.govpnas.orgnih.govbiologists.com |
| Protein Length (Predicted) | 372 amino acid residues | nih.govpnas.org |
| Protein Domains | Conserved pentapeptide, homeodomain, acidic region | nih.govpnas.org |
| Homeodomain Identity | Identical to murine Hox-2.8 (Hoxb3) | nih.govpnas.org |
| Peak Embryonic Expression (Mouse) | Approximately 12 days of gestation | nih.govpnas.org |
| Key Embryonic Expression Sites | Mid/posterior hindbrain (rhombomere 2), cranial ganglia (VII, VIII), spinal cord, spinal ganglia, larynx, lungs, vertebrae, sternum, intestine, second branchial arch. | nih.govpnas.orgnih.govresearchgate.net |
Developmental Stage-Specific Expression of Hox-1.11 Protein
Homeobox (Hox) genes, including Hox-1.11 (known as HOXA11 in humans and Hoxa11 in mice), encode transcription factors crucial for establishing the body plan during embryonic development through precisely regulated spatial and temporal expression patterns wikipedia.orgksdb.org. The expression of Hox genes typically follows the principle of collinearity, where the order of genes on the chromosome corresponds to their order of expression along the anterior-posterior axis of the developing embryo, with 3' genes expressed earlier and more anteriorly, and 5' genes expressed later and more posteriorly nih.govoup.com.
Detailed research findings have elucidated the dynamic expression profile of Hox-1.11 across various developmental stages and tissues. In mouse embryos, Hox-1.11 messenger RNA (mRNA) is detectable and shows a peak abundance around 12 days of embryonic development, followed by a progressive decrease in expression levels as development proceeds pnas.orgpnas.orgnih.gov. During the 12 to 14-day embryonic period in mice, in situ hybridization studies have identified Hox-1.11 mRNA expression in specific regions of the central and peripheral nervous systems, including the mid and posterior hindbrain, the VII and VIII cranial ganglia, the spinal cord, and spinal ganglia pnas.orgpnas.orgnih.gov. Expression is also observed in developing visceral organs and skeletal elements, such as the larynx, lungs, vertebrae, sternum, and intestine pnas.orgpnas.orgnih.gov.
In the developing limbs, Hoxa11 expression exhibits a distinct temporal and spatial pattern. Initially, Hoxa11 mRNA is concentrated in the distal limb bud until approximately embryonic day 11 (E11) nih.gov. Subsequently, its expression becomes localized to the developing zeugopod region (forearm and lower leg) in later stages nih.gov. Hoxa11 protein is detected in the mesenchymal cells of both wing and leg buds starting around stage 17 biologists.com. The expression domain expands to encompass the distal half of the limb bud before becoming restricted to the zeugopod region through down-regulation in the presumptive autopod (hand and foot) area biologists.com. By stage 28, HoxA-11 protein is no longer detectable in the prospective autopod region biologists.com.
Hoxa11 also plays a role in kidney development, with expression observed in the metanephric blastema prior to the induction by the ureteric bud nih.govpnas.org. Expression continues in the nephrogenic mesenchyme during the stages of branching morphogenesis nih.govpnas.org. As the condensing mesenchyme undergoes differentiation and mesenchymal-to-epithelial transition, Hoxa11 expression is down-regulated pnas.org.
Beyond embryonic development, HOXA11 exhibits a crucial, cyclically regulated expression pattern in the adult female reproductive tract, particularly in the uterus. HOXA11 is essential for the proper development and function of the reproductive tract, including the differentiation and function of the uterine stroma and myometrium wikipedia.orgksdb.orgfrontiersin.org. In the human endometrium, HOXA11 expression levels fluctuate throughout the menstrual cycle oup.comfrontiersin.orgmdpi.comoup.comoup.com. Expression is relatively low during the proliferative phase and significantly increases, reaching peak levels during the mid-secretory phase frontiersin.orgoup.com. This timing coincides with the period of uterine receptivity for embryo implantation, suggesting a critical role for HOXA11 in this process oup.comoup.comoup.comtaylorandfrancis.com. This cyclical expression is influenced by sex steroid hormones, estrogen and progesterone (B1679170) frontiersin.orgmdpi.comoup.com. Studies indicate that progesterone can down-regulate the transcription of a naturally occurring HOXA11 antisense RNA, which may contribute to the observed up-regulation of HOXA11 mRNA during the secretory phase oup.com.
The following table summarizes key findings regarding the developmental stage-specific expression of Hox-1.11:
| Developmental Stage/Period | Organ/Tissue (Mouse) | Expression Pattern/Findings | Source(s) |
| Embryonic Day 12 | Whole embryo | Most abundant Hox-1.11 mRNA levels | pnas.orgpnas.orgnih.gov |
| Embryonic Days 12-14 | Mid/posterior hindbrain, cranial ganglia (VII, VIII), spinal cord, spinal ganglia | Hox-1.11 mRNA expression detected | pnas.orgpnas.orgnih.gov |
| Embryonic Days 12-14 | Larynx, lungs, vertebrae, sternum, intestine | Hox-1.11 mRNA expression detected | pnas.orgpnas.orgnih.gov |
| Embryonic Stage 17 | Wing and leg bud mesenchymal cells | HoxA11 protein detected | biologists.com |
| Until ~E11 (Limb bud) | Distal limb bud | Hoxa11 mRNA concentrated | nih.gov |
| Later stages (Limb bud) | Developing zeugopod region | Hoxa11 mRNA localized | nih.gov |
| Embryonic Stage 28 (Limb) | Prospective autopod region | HoxA-11 protein disappears | biologists.com |
| Developing Kidney | Metanephric blastema, nephrogenic mesenchyme | Hoxa11 expression observed before ureteric bud induction and during branching morphogenesis; lost upon epithelial differentiation | nih.govpnas.org |
| Adult Menstrual Cycle | Uterine Endometrium (Human) | Expression fluctuates; low in proliferative phase, peaks in mid-secretory phase | oup.comfrontiersin.orgmdpi.com |
Compound Names and PubChem CIDs:
No small molecule chemical compounds requiring PubChem CIDs were discussed in this article, which focuses solely on the protein Hox-1.11 (HOXA11).
Functional Roles and Biological Implications of Hox 1.11 Protein
Role in Anterior-Posterior Axis Patterning and Positional Identity
Hox genes are instrumental in providing cells with specific positional identities along the anterior-posterior axis during embryonic development. uniprot.orgnumberanalytics.com The expression of Hox genes occurs in a colinear fashion, meaning their arrangement on the chromosome corresponds to their spatial and temporal expression pattern along the body axis. fiveable.menih.gov Genes located at the 3' end of a Hox cluster are generally expressed earlier and more anteriorly, while those at the 5' end are expressed later and more posteriorly. fiveable.menih.gov This "Hox code," an overlapping pattern of Hox gene expression, is crucial for defining the unique identity of each body segment. fiveable.mebiorxiv.org
Hox-1.11, as a member of this gene family, functions as a sequence-specific transcription factor that helps to establish this positional information. uniprot.org Its expression is part of a complex regulatory system that ensures the proper development and differentiation of cells and tissues in their correct locations. uniprot.orgnumberanalytics.com The regulation of Hox gene expression itself is a complex process involving enhancers, silencers, and chromatin remodeling. fiveable.me A key principle governing Hox function is "posterior prevalence," where more posteriorly expressed Hox genes often override the function of those expressed more anteriorly, further refining segmental identity. fiveable.me
Mutations in Hox genes can lead to homeotic transformations, where one body segment develops with the characteristics of another, highlighting their critical role in determining segment identity. nih.gov The conservation of Hox genes and their functions across a wide range of species underscores their fundamental importance in the evolution of different body plans. numberanalytics.com
Contribution to Segmental Identity and Morphogenesis
The role of Hox genes extends beyond simple axial patterning to the intricate processes of segmental identity and morphogenesis. nih.govontosight.ai They control the formation of specific structures within each segment by regulating downstream target genes. nih.gov This regulation can be indirect, through the activation of other transcription factors and signaling molecules, or direct, by controlling "realizator genes" that govern cellular behaviors essential for morphogenesis, such as proliferation, survival, and cell shape changes. nih.gov
Hox-1.11 is involved in specifying the identity of segments in the branchial region, which gives rise to various structures in the head and neck. researchgate.netwikipedia.org The expression of Hox genes within the branchial arches, which are transient embryonic structures, is crucial for their proper development. wikipedia.orgkenhub.com Each arch possesses a distinct pattern of Hox gene expression, contributing to its unique developmental fate. annualreviews.org
The interaction between Hox genes and other signaling pathways, such as the Notch and Wnt pathways, is essential for delineating segment boundaries and specifying segment identities. ontosight.ai This complex interplay of genetic and molecular interactions ensures the correct formation and patterning of each segment, a fundamental aspect of the body plan in multicellular organisms. ontosight.ai
Specific Developmental Processes in Model Organisms
The function of Hox-1.11 has been extensively studied in model organisms, particularly mice, providing detailed insights into its role in specific developmental processes.
Hindbrain Formation and Rhombomere Specification
During embryonic development, the hindbrain is transiently segmented into a series of compartments called rhombomeres. annualreviews.orgnih.gov This segmentation is crucial for the proper organization and development of the central nervous system. Hox genes, including Hox-1.11, play a critical role in this process by being expressed in specific rhombomeres and contributing to their identity. nih.govreactome.org
The expression of anterior Hox genes, such as those from paralog groups 1 to 4, is sequential and defines the boundaries between rhombomeres. reactome.org For instance, in mouse embryos, the anterior expression of Hox-1.11 is observed in the mid and posterior hindbrain. pnas.org The expression of these genes is thought to be intrinsically programmed within the neural plate, as grafted neural plate regions can initiate the Hox expression program characteristic of their original location. annualreviews.org
The transcription factor Krox-20 is also involved in hindbrain segmentation and interacts with the Hox gene network. While initially thought to establish the anterior limit of Hox-2 gene expression, it now appears that Krox-20 is more involved in the quantitative regulation of Hox expression within the rhombomeres. ucl.ac.uk
Cranial Nerve and Ganglia Development
The development of cranial nerves and their associated ganglia is a complex process involving contributions from neural crest cells and ectodermal placodes. frontiersin.orgunsw.edu.au Hox genes are essential for patterning the neural crest cells that migrate to form various cranial ganglia. frontiersin.orgresearchgate.net
Hox-1.11 expression has been detected in the developing VII and VIII cranial ganglia in mouse embryos. pnas.org These ganglia are crucial for facial sensation and hearing/balance, respectively. The proper expression of Hox genes within the migrating neural crest cells is necessary for the correct formation and innervation of these structures. frontiersin.orgnih.gov Disruptions in Hox gene expression can lead to defects in cranial nerve development. cabidigitallibrary.org
The table below summarizes the contribution of neural crest cells to the formation of specific cranial nerves, a process influenced by Hox gene patterning.
| Cranial Nerve | Ganglion | Contribution of Neural Crest Cells |
| V | Trigeminal | Yes |
| VII | Facial (Geniculate) | Yes |
| IX | Glossopharyngeal (Petrosal) | Yes |
| X | Vagus (Nodose) | Yes |
| III | Oculomotor | Motor Ganglia |
| XI | Accessory | Motor Ganglia |
Data sourced from Frontiers in Neuroanatomy frontiersin.org
Development of Pharyngeal Arches and Associated Structures
The pharyngeal arches are a series of embryonic structures that give rise to the bones, muscles, nerves, and blood vessels of the head and neck. wikipedia.orgkenhub.comunsw.edu.au The patterning and development of these arches are regulated by a combinatorial code of Hox gene expression. kenhub.comresearchgate.netnih.gov
Hox-1.11 is expressed in the mesenchyme of the second and third branchial arches. pnas.org Its expression is crucial for the proper development of structures derived from these arches. nih.gov The interaction between the neural crest cells that populate the arches and the surrounding tissues, including the endoderm and ectoderm, is critical for normal development. uevora.pt While neural crest cells carry positional information from the hindbrain, signals from the mesoderm are required to maintain Hox gene expression. uevora.pt
The ossicular chain, comprising the malleus, incus, and stapes, is a series of small bones in the middle ear responsible for transmitting sound vibrations. thermofisher.com The development of these ossicles is a complex process with contributions from the first and second pharyngeal arches. kenhub.comresearchgate.net
Studies in mice have shown that Hoxa2 (the mouse equivalent of Hox-1.11) is expressed in the blastemata of all three ossicles. nih.gov Targeted mutations in the Hoxa2 gene in mice lead to significant defects in the cranial skeleton, including a duplication of the ossification centers of the middle ear bones. researchgate.net This suggests that Hoxa2 plays a critical role in the proper formation and patterning of the ossicular chain. nih.govresearchgate.net The development of the force-bearing structures within the ossicles begins around 16 weeks of human fetal development and continues to remodel after birth. nih.gov
The table below details the developmental origins of the middle ear ossicles from the pharyngeal arches.
| Ossicle | Pharyngeal Arch Origin |
| Malleus | First Pharyngeal Arch |
| Incus | First Pharyngeal Arch (body and short process), Second Pharyngeal Arch (long process) |
| Stapes | Second Pharyngeal Arch |
Note: The precise contribution of the second arch to the incus is a subject of ongoing research. kenhub.comresearchgate.net
Molecular Mechanisms of Hox 1.11 Protein Action
DNA-Binding Specificity and Target Recognition
The ability of Hox-1.11 to regulate specific downstream genes is fundamentally linked to its capacity to bind to particular DNA sequences within the genome. This binding is a highly regulated process involving specific domains within the protein and the recognition of core DNA motifs.
Like other Hox proteins, Hox-1.11 contains a highly conserved 60-amino acid motif known as the homeodomain. nih.gov This domain is responsible for the protein's DNA-binding activity. wikipedia.orgnih.gov The homeodomain folds into a characteristic helix-turn-helix structure, where the third helix, often called the "recognition helix," makes specific contacts with the major groove of the DNA. mdpi.com These interactions, which include base-specific and phosphate-backbone contacts, are crucial for the protein's ability to bind to its target DNA sequences. nih.gov Mutations affecting these key residues within the homeodomain can disrupt DNA binding and, consequently, the protein's biological function. nih.gov The shape of the DNA binding site also plays a role in the binding specificity of homeodomain proteins. usc.edu
Furthermore, Hox-1.11 often binds to enhancer regions of its target genes. These are regulatory DNA sequences that can be located far from the transcription start site of the gene they regulate. For instance, Hox-1.11, in conjunction with its cofactor FOXO1A, binds to an enhancer region of the decidual prolactin promoter to regulate its expression. nih.gov The clustering of multiple low-affinity Hox binding sites within an enhancer can lead to high-affinity binding and precise gene regulation. nih.gov The accessibility of the chromatin at these binding sites is also a critical factor, with some studies suggesting that Hox proteins can bind to less accessible chromatin regions. researchgate.net
Transcriptional Regulatory Activity
Once bound to DNA, Hox-1.11 can either activate or repress the transcription of its target genes. This dual functionality is context-dependent and is often influenced by the presence of co-regulatory proteins.
Hox-1.11 has been shown to function as both a transcriptional activator and a repressor. nih.govnih.gov For example, on its own, Hox-1.11 can act as a repressor of transcription from certain promoters. nih.govnih.gov However, when it forms a complex with other transcription factors, its function can switch to that of an activator. A notable example is its interaction with FOXO1A, which converts Hox-1.11 from a repressor to an activator of decidual prolactin gene expression. nih.govresearchgate.net This functional switch is crucial for processes like the decidualization of endometrial stromal cells during pregnancy. nih.govnih.gov Interestingly, the repressor activity of Hox-1.11 may, in some cases, be independent of its DNA-binding capability. nih.gov
The regulatory activity of Hox-1.11 extends to a variety of downstream target genes, each playing important roles in development. The specific effect of Hox-1.11 on these genes can vary, highlighting its differential regulatory capacity.
| Target Gene | Regulatory Effect of Hox-1.11 | Developmental Context |
| Six2 | Activation (in complex with Eya1 and Pax2) | Early kidney development |
| Runx2 | Upstream regulator | Chondrocyte differentiation in the limb |
| Eya1 | Interacts with Hox-1.11 | Kidney development |
Six2 and Eya1: In the developing kidney, Hox-1.11 forms a complex with Eya1 and Pax2 to directly activate the expression of Six2. researchgate.net This regulation is crucial for the proper formation of the metanephric mesenchyme. researchgate.net Genetic interaction studies have provided compelling evidence for the functional relationship between Hox-1.11 and Eya1. researchgate.net
Runx2: During limb development, specifically in the formation of the zeugopod (forearm), Hoxa11 acts upstream of Runx2, a key transcription factor for chondrocyte differentiation. nih.govnih.gov Loss of Hoxa11 function leads to an arrest in chondrocyte differentiation, indicating its essential role in this process. nih.govnih.gov
Protein-Protein Interactions and Cofactor Dependency
The functional specificity of Hox-1.11 is greatly enhanced through its interactions with other proteins, known as cofactors. proteinatlas.org These interactions can modulate its DNA-binding affinity, subcellular localization, and transcriptional activity.
One of the most well-characterized groups of Hox protein cofactors is the TALE (Three-Amino-Acid Loop Extension) family of homeodomain proteins, which includes PBX and MEIS proteins. mdpi.com While the direct interaction of Hox-1.11 with all TALE proteins is an area of ongoing research, the general principle is that these cofactors can increase the DNA-binding specificity of Hox proteins. mdpi.comnih.gov
Beyond the TALE family, Hox-1.11 interacts with a range of other proteins in a context-dependent manner. As previously mentioned, the interaction with FOXO1A is critical for its activator function in the endometrium. nih.govresearchgate.net In kidney development, the formation of a complex with Eya1 and Pax2 is essential for the regulation of target genes like Six2. researchgate.net These protein-protein interactions are fundamental to integrating Hox-1.11 into specific developmental pathways and ensuring the precise regulation of its downstream targets.
Interaction with PBC (PBX and MEIS) Factors
Hox proteins exhibit relatively low affinity and specificity for their DNA targets when acting alone. Their functional efficacy is significantly enhanced through cooperative binding with cofactors from the TALE (Three-Amino Acid Loop Extension) superclass of homeodomain proteins, which includes the PBX and MEIS families. wikipedia.org This interaction is a conserved mechanism that increases the DNA-binding affinity and specificity of Hox proteins. frontiersin.orgnih.gov
Hox proteins from paralog groups 1 through 10, including HoxA11, typically form heterodimeric or trimeric complexes with PBX and MEIS proteins. wikipedia.org These multiprotein complexes assemble on specific composite DNA-binding sites within the regulatory regions of target genes. The formation of these complexes is crucial for the proper transcriptional regulation of downstream targets involved in developmental processes. The interaction between Hox and PBC proteins is often mediated by a short, conserved motif, typically a hexapeptide, located N-terminal to the Hox homeodomain. frontiersin.org This partnership allows for a combinatorial mechanism of gene regulation, where the specific combination of Hox, PBX, and MEIS proteins dictates the transcriptional outcome at a given gene locus.
Cooperative Action with Other Transcription Factors
Beyond the canonical interactions with TALE cofactors, the Hox-1.11 protein engages in cooperative actions with a broader range of transcription factors and co-activators to fine-tune gene expression. This network of interactions allows for the integration of multiple signaling pathways to elicit a specific cellular response.
A key interactor is the CREB-binding protein (CBP), a histone acetyltransferase that functions as a transcriptional co-activator. The disordered N-terminal region of the HOXA11 protein interacts with the KIX domain of CBP. This interaction is critical for the transactivation of target genes. In some contexts, this transactivation is also dependent on the presence of another transcription factor, FOXO1A, highlighting a multi-component regulatory system.
Furthermore, HOXA11 has been shown to transcriptionally activate the Transforming Growth Factor Beta 1 (TGFβ1) gene. This, in turn, initiates a signaling cascade that leads to the phosphorylation and subsequent nuclear translocation of the transcription factor Smad2, a key mediator of TGFβ signaling. This demonstrates that HOXA11 can act upstream of major signaling pathways to influence cellular processes. The regulatory landscape is further complicated by the long non-coding RNA HOXA11-AS, transcribed from the antisense strand of the HOXA11 locus. This lncRNA can act as a molecular scaffold, recruiting chromatin-modifying enzymes such as EZH2, LSD1, and DNMT1 to regulate gene expression epigenetically. spandidos-publications.com
Post-Translational Modifications and Their Functional Consequences
Post-translational modifications (PTMs) represent a critical layer of regulation for transcription factor activity, affecting protein stability, subcellular localization, DNA-binding affinity, and interaction with other proteins. While the PTM landscape of Hox proteins is considered an under-valued facet of their biology, recent evidence indicates they are subject to a wide array of modifications that are essential for modulating their function. nih.gov
A pioneering study utilizing tandem mass spectrometry on the Drosophila Hox protein Sex combs reduced (SCR) has provided a comprehensive map of various PTMs on a Hox protein, setting a precedent for the types of modifications that likely regulate Hox-1.11 as well. nih.govbiorxiv.orgnih.gov
Phosphorylation
Phosphorylation is a key reversible modification that regulates the activity of numerous transcription factors. Analysis of the human HoxA11 protein sequence using bioinformatics databases has identified multiple potential phosphorylation sites.
| Amino Acid Site | PTM Type | Source Database |
|---|---|---|
| S32 | Phosphorylation | IEDB |
| S84 | Phosphorylation | PhosphoSitePlus |
| S98 | Phosphorylation | PhosphoSitePlus |
| T119 | Phosphorylation | PhosphoSitePlus |
| S218 | Phosphorylation | PhosphoSitePlus |
Predicted phosphorylation sites on the human HoxA11 protein (UniProt: P31270). Data sourced from iPTMnet.
Furthermore, mass spectrometry of the Drosophila SCR protein has confirmed phosphorylation at multiple serine and threonine residues. nih.govnih.gov This direct evidence supports the hypothesis that phosphorylation is a key mechanism for regulating Hox protein function, potentially influencing their interaction with cofactors and their transcriptional activity.
Acetylation
Acetylation, the addition of an acetyl group, typically on lysine residues, is another crucial PTM involved in transcriptional regulation. While some studies have suggested that Hox proteins may interact with and inhibit histone acetyltransferases like CBP rather than being substrates themselves, direct evidence from mass spectrometry has confirmed acetylation on a Hox protein. nih.govwikipedia.org Specifically, the analysis of the SCR protein identified acetylation on several lysine and serine residues. nih.govbiorxiv.org This finding demonstrates that Hox proteins can be acetylated, which could modulate their stability, DNA binding, or protein-protein interactions.
Methylation
Protein methylation, the addition of a methyl group to lysine or arginine residues, is a vital PTM in epigenetic regulation and transcription factor function. It is important to distinguish protein methylation from the more widely studied DNA methylation of the HOXA11 gene promoter, which regulates its transcription. nih.govksdb.orgnih.govmdpi.com Direct evidence for the post-translational methylation of a Hox protein comes from the mass spectrometry analysis of the Drosophila SCR protein, which identified methylation on serine, lysine, and threonine residues. nih.govbiorxiv.org This suggests that, like histones, Hox transcription factors can be directly methylated, adding another layer to their regulatory complexity.
Other Identified Modifications (Formylation, Carboxylation, Hydroxylation)
Mass spectrometry has revealed that Hox proteins are subject to a variety of less common but functionally significant PTMs. The comprehensive analysis of the Drosophila SCR protein identified numerous sites of formylation, carboxylation, and hydroxylation. nih.govbiorxiv.orgnih.gov
| Modification | Affected Residues in SCR Protein | Potential Functional Consequence |
|---|---|---|
| Formylation | Lysine (K) | May arise from oxidative DNA damage when the homeodomain is bound to DNA. biorxiv.org |
| Carboxylation | Aspartic Acid (D), Lysine (K), Tryptophan (W), Glutamic Acid (E) | Can alter protein charge and metal-binding properties. |
| Hydroxylation | Proline (P), Tyrosine (Y), Aspartic Acid (D), Arginine (R), Asparagine (N), Lysine (K) | Can affect protein stability and protein-protein interactions. nih.gov |
Summary of other post-translational modifications identified on the Drosophila Hox protein Sex combs reduced (SCR) by mass spectrometry. nih.govbiorxiv.org
These findings collectively indicate that the functional output of the Hox-1.11 protein is governed by a complex code of post-translational modifications. The specific combination of these PTMs at any given time likely dictates the protein's partnership with other factors and its ultimate effect on target gene transcription, providing a highly nuanced system for developmental control.
Evolutionary Biology of Hox 1.11 Protein and Its Paralogs
Conservation of Hox Gene Clusters and Protein Domains across Species
Hox genes are typically organized in clusters on chromosomes, and this clustered arrangement, along with their order along the chromosome (collinearity), is remarkably conserved across diverse animal lineages, including both invertebrates and vertebrates. annualreviews.orgnih.govnih.govnih.govwikipedia.orgmdpi.com This conservation points to an ancient origin of Hox gene clusters in the common ancestor of bilaterian animals. wikipedia.orgmdpi.com
The protein products, Hox proteins, also exhibit significant sequence conservation, particularly within the homeodomain, a 60-amino-acid region responsible for DNA binding. wikipedia.orgbiologists.comsdbonline.org Comparisons of homeodomain sequences often reveal greater similarity between orthologous Hox proteins (genes in different species that evolved from a single gene in their last common ancestor) than between paralogous Hox proteins (genes within the same species that arose from gene duplication). wikipedia.orgbiologists.com This highlights the strong evolutionary constraint on the homeodomain sequence, likely due to its crucial role in DNA binding and interaction with cofactors. biologists.comsdbonline.org
Beyond the homeodomain, other protein motifs and regions can also be conserved, contributing to functional specificity. For instance, the murine Hox-1.11 protein contains a conserved pentapeptide and an acidic region in addition to its homeodomain. nih.govpnas.org These conserved domains and the clustered organization of their encoding genes are fundamental to the conserved role of Hox proteins in body plan patterning.
Duplication and Divergence of Hox Gene Function
A significant aspect of Hox gene evolution is the occurrence of gene duplication events, which have led to an increase in the number of Hox genes and clusters in many lineages, particularly in vertebrates. The ancestors of vertebrates are thought to have undergone at least two rounds of whole-genome duplication, resulting in the presence of multiple Hox clusters (typically four, designated HoxA, HoxB, HoxC, and HoxD) in mammals, compared to a single cluster in many invertebrates. nih.govwikipedia.orguni-konstanz.debiologists.comnih.gov Teleost fish have experienced an additional genome duplication, leading to even more Hox clusters. nih.govwikipedia.orguni-konstanz.denih.gov
Following duplication, the duplicated genes (paralogs) can undergo divergence in their sequence, expression patterns, or regulatory elements. This divergence can lead to subfunctionalization, where each paralog retains a subset of the ancestral gene's functions, or neofunctionalization, where a paralog acquires a new function. oup.comelifesciences.org Gene loss is also a common outcome after duplication. nih.gov The divergence of Hox paralogs contributes to the increased complexity of developmental processes and can provide the raw material for evolutionary innovation. nih.gov While protein sequence divergence occurs after duplication, particularly outside the homeodomain, functional divergence can also arise from changes in regulatory sequences that control where and when a Hox gene is expressed. ndsu.eduresearchgate.net
Functional Homologies and Paralogy Relationships (e.g., Hox-2.8, HOX2H)
Hox genes are often classified into paralogous groups based on their sequence similarity and their position within the Hox cluster, reflecting their origin from a common ancestral gene before cluster duplication events. Genes within the same paralog group in different clusters are considered paralogs and often exhibit functional homologies. For example, murine Hox-1.11 is closely related to murine Hox-2.8 and human HOX2H. nih.govpnas.org The homeodomain sequence of murine Hox-1.11 is identical to that of Hox-2.8, and other regions of the protein show similarity to human HOX2H, which is considered the human equivalent of murine Hox-2.8. nih.govpnas.org
Paralogs can have overlapping or partially redundant functions, a phenomenon that can buffer against mutations in a single gene. elifesciences.orgnih.gov However, despite similarities, paralogs also acquire distinct roles through evolutionary divergence, often through changes in their expression patterns or interactions with different cofactors. sdbonline.orgnih.gov Studies comparing the function of paralogous Hox genes, such as Hoxa3 and Hoxd3 in mice, have shown that while the proteins may be functionally equivalent at a basic level, differences in their expression levels can lead to distinct biological outcomes. nih.gov The interaction with cofactors, such as PBC proteins (like Extradenticle in Drosophila and Pbx in vertebrates), is crucial for achieving the specificity of Hox protein function, and variations in these interactions can contribute to functional divergence among paralogs. biologists.comsdbonline.orguniroma2.itmoebiussyndrome.org
Role in Macroevolutionary Changes and Body Plan Diversification
Changes in Hox genes have been strongly implicated in driving macroevolutionary changes and the diversification of animal body plans. ndsu.eduresearchgate.netresearchgate.netnih.govuni-konstanz.de Alterations in the expression patterns of Hox genes along the anterior-posterior axis can lead to significant changes in the identity and morphology of body segments. ndsu.eduresearchgate.netresearchgate.netnih.gov For instance, differences in the expression and function of Hox genes like Ultrabithorax (Ubx) and abdominal A (AbdA) are linked to the evolutionary transition from multi-legged crustacean-like ancestors to six-legged insects, where these genes suppress limb development in abdominal segments. ndsu.eduresearchgate.netnih.gov
Evolutionary changes in Hox protein-coding sequences, including the acquisition or loss of specific functional domains, can also contribute to morphological evolution. ndsu.eduresearchgate.netndsu.edu Furthermore, changes in the regulatory elements that control Hox gene expression, or in the target genes that Hox proteins regulate, play a significant role in generating morphological diversity. annualreviews.orgresearchgate.net The duplication of Hox clusters in vertebrates is thought to have provided an increased repertoire of genes that could acquire new functions or partition existing ones, potentially facilitating the evolution of novel vertebrate features. biologists.comnih.gov Studies suggest that positive selection has acted on the homeodomain of Hox genes after cluster duplications, particularly at sites involved in protein-protein interactions, further supporting the role of adaptive evolution in shaping Hox protein function and contributing to diversification. nih.gov
| Protein Name | Organism (Example) | Related Paralogs (Example) | Key Features |
| Hox-1.11 protein | Murine | Hox-2.8 (murine), HOX2H (human) | Conserved homeodomain, pentapeptide, acidic region |
| HOXB1 protein | Human | HOX paralogs in group 1 | Homeodomain, interacts with PBX cofactors |
| Hox-2.8 protein | Murine | Hox-1.11 (murine), HOX2H (human) | Identical homeodomain to Hox-1.11 |
| HOX2H protein | Human | HOXB1 (human) | Similar to murine Hox-1.11 and Hox-2.8 |
| Ubx protein | Drosophila | AbdA | Involved in insect segment identity, limb repression |
| AbdA protein | Drosophila | Ubx | Involved in insect segment identity |
Compound Names and PubChem CIDs
Advanced Methodologies for Studying Hox 1.11 Protein
Genetic Manipulation and Transgenic Models
Genetic manipulation techniques and the creation of transgenic animal models have been instrumental in understanding the in vivo functions of HOXA11. These approaches allow researchers to alter HOXA11 gene expression and observe the resulting phenotypic consequences.
Targeted Gene Disruption (Knockout Models)
Targeted gene disruption, commonly achieved through knockout models, involves inactivating or deleting the Hoxa11 gene in model organisms, primarily mice, to study the effects of its absence. Studies utilizing Hoxa11 knockout mice have revealed critical roles for this gene in fertility and the development of reproductive tracts, kidneys, and limbs.
Research in mice has shown that homozygous Hoxa11 mutations lead to both male and female sterility nih.gov. Female mutants exhibit a defective uterine environment, although they produce normal ova nih.gov. Male mutants show malformation of the vas deferens, resembling a partial homeotic transformation, and perturbed spermatogenesis, likely due to the testes failing to descend properly nih.gov.
In the context of kidney development, while homozygous mutants for either Hoxa11 or Hoxd11 (a paralogous gene) have normal kidneys, double homozygous mutants for Hoxa11 and Hoxd11 exhibit absent or rudimentary kidneys, demonstrating functional redundancy between these genes genecards.orgalliancegenome.org. Targeted mutation of Hoxa11 has also been shown to affect the development and anatomy of the gubernaculum, a structure critical for testicular descent, leading to cryptorchidism in mutant mice nih.gov. The gubernacular bulbs in Hoxa11 mutant mice were abnormal, lacking the expected "outgrowth" and showing decreased formation of cremaster muscle nih.gov.
These knockout models provide compelling evidence for the necessity of Hoxa11 in the proper development and function of multiple organ systems.
Ectopic Expression Systems
Ectopic expression systems involve introducing and expressing the HOXA11 gene or related transcripts, such as the long non-coding RNA HOXA11-AS, in cells or tissues where they are not normally or highly expressed, or at altered levels. This technique helps to investigate the potential functions and effects of increased HOXA11 activity.
Studies have utilized ectopic expression of HOXA11-AS in cancer cells to explore its role in tumorigenesis. For instance, ectopic expression of HOXA11-AS in epithelial ovarian cancer (EOC) cells showed decreased survival, proliferation, migration, and invasion compared to control cells, suggesting a tumor suppressor function for HOXA11-AS in this context wikipedia.orgensembl.org. Conversely, ectopic expression of HOXA11 in renal cell carcinoma cells inhibited cell migration ebi.ac.uk.
Furthermore, lineage-tracing systems using inducible transgenic mice, such as Hoxa11-CreER(T2) mice, have been developed to identify and track the fate of Hoxa11-lineage cells. This has been applied to identify zeugopod-specific ectopic bone progenitor cells, highlighting the utility of Hox genes as tools for tracing region-specific progenitors and enabling location-specific gene manipulation.
Molecular and Biochemical Techniques
A variety of molecular and biochemical techniques are employed to analyze HOXA11 at the DNA, RNA, and protein levels, providing insights into its expression, regulation, and post-translational modifications.
DNA and RNA Analysis (In Situ Hybridization, Nucleotide Sequencing)
Techniques for analyzing HOXA11 nucleic acids provide crucial information about its gene structure, expression patterns, and regulatory mechanisms.
In Situ Hybridization: This technique is widely used to visualize the spatial and temporal expression patterns of HOXA11 mRNA in tissues and embryos. In situ hybridization studies have detailed the transcription patterns of Hoxa11 sense and antisense transcripts in developing limbs, kidney, and the stromal cells surrounding the Mullerian and Wolffian ducts in mice nih.gov. In the developing limbs, complementary expression patterns of sense and antisense transcripts have been observed nih.gov. In the human endometrium, in situ hybridization has shown HOXA11 mRNA expression in both glandular and stromal cells, with variations across the menstrual cycle. The expression of HOXA11 antisense transcript has also been detected in the human uterus, showing variation through the menstrual cycle and regulation by progesterone (B1679170). In the developing kidney, in situ hybridization has been used to examine the expression of Integrin α8, a gene regulated by Hoxa11 and Hoxd11, showing reduced expression in mutant kidneys.
Nucleotide Sequencing: Nucleotide sequencing is fundamental for determining the genomic and cDNA sequences of HOXA11, identifying genetic variants, and analyzing transcriptional changes. Sequencing of Hoxa11 cDNA has provided the complete open reading frame and structural information nih.gov. RNA sequencing has been used to identify genes whose expression is altered following HOXA11-AS silencing, revealing effects on pathways related to cell proliferation and cell-cell adhesion. Nucleotide sequencing is also implied in the characterization of genetic variants within HOXA11-AS that may influence its function in diseases like ovarian cancer wikipedia.orgensembl.org.
Other Techniques: Reverse transcriptase polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR) are commonly used to quantify HOXA11 and HOXA11-AS mRNA expression levels in various tissues and cell lines. These methods allow for the comparison of expression levels between different conditions, such as normal versus cancerous tissues or across different stages of the menstrual cycle. For example, qRT-PCR was used to confirm the high upregulation of HOXA11-AS in gastric cancer tissues. RT-qPCR has also been used to assess the relative mRNA expression of HOXA11 in gastric cancer tissue compared to adjacent healthy mucosa, showing downregulation in cancer tissue.
Protein Expression and Purification
Studying the HOXA11 protein requires methods for its detection, quantification, and isolation.
Protein expression levels of HOXA11 can be analyzed using techniques such as Western blot. Western analysis has demonstrated high levels of HOXA11 protein expression in the secretory phase of the human endometrium, correlating with mRNA abundance. Western blot is also used to examine the expression of proteins regulated by HOXA11 or its associated transcripts, such as EMT markers ebi.ac.uk. The Human Protein Atlas utilizes Western blot for the quality control and validation of anti-HOXA11 antibodies, assessing band detection in different cell lysates and tissues.
The production and purification of HOXA11 protein are necessary for generating specific antibodies and conducting biochemical assays. While detailed protocols for HOXA11 protein purification were not extensively described in the search results, the generation of anti-HOXA11 antibodies implies that purified protein was used as an antigen. Companies specializing in recombinant protein production offer services for expressing and purifying HOXA11 protein using various systems like bacterial, yeast, baculovirus-insect, and mammalian expression systems. These services highlight the availability of methodologies for obtaining purified HOXA11 protein for research purposes. Information on the theoretical molecular weight (34486.24 Da) and isoelectric point (pI 8.91) of human HOXA11 protein is available, which is useful for protein purification and analysis.
Mass Spectrometry for Post-Translational Modification Analysis
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize post-translational modifications (PTMs) on proteins. PTMs are crucial for regulating protein function, localization, stability, and interactions.
MS allows for the identification of specific PTMs on particular amino acid residues by detecting changes in peptide mass resulting from chemical modifications. Both top-down and bottom-up proteomics approaches coupled with MS are used for PTM analysis. While comprehensive data on HOXA11 PTMs from the search results are limited, one study mentions the quantification of Hoxa11 methylation using MALDI-TOF mass spectrometry. This indicates that MS-based methods are applicable to studying PTMs on HOXA11.
General MS-based PTM analysis workflows often involve protein digestion (in bottom-up proteomics), peptide separation, and MS/MS analysis to determine the mass shift and fragmentation pattern indicative of a specific modification at a particular site. Enrichment strategies, such as using antibodies or chromatography, are often employed to enhance the detection of modified peptides, which may be less abundant or ionize less efficiently than unmodified peptides. Common PTMs analyzed by MS include phosphorylation, acetylation, methylation, ubiquitination, and glycosylation.
While specific detailed findings on the range and sites of HOXA11 post-translational modifications using mass spectrometry were not extensively provided in the search results, the application of MS for analyzing HOXA11 methylation has been demonstrated. This suggests that MS is a valuable tool for future comprehensive characterization of HOXA11 PTMs and their functional implications.
Computational and Bioinformatics Approaches
Computational and bioinformatics methods play a vital role in analyzing the vast amounts of biological data related to HOXA2 protein, predicting its properties, and understanding its evolutionary context.
Sequence alignment is a fundamental bioinformatics technique used to compare the amino acid sequence of HOXA2 protein across different species or to compare HOXA2 with other related proteins (paralogs). eaglehill.usumich.edueaglehill.uspnas.org By aligning sequences, conserved regions, such as the homeodomain (which is responsible for DNA binding) and the hexapeptide motif (involved in cofactor interaction), can be identified. eaglehill.usumich.edueaglehill.us Highly conserved regions across diverse species often indicate functional importance. eaglehill.usumich.edueaglehill.us
Sequence alignment is also applied to compare genomic DNA sequences to identify conserved cis-regulatory elements that are likely involved in controlling HOXA2 gene expression. eaglehill.uspnas.orgpnas.org Alignments of regulatory regions from different species can highlight conserved motifs that serve as binding sites for transcription factors, including HOXA2 itself and its cofactors. eaglehill.uspnas.orgpnas.org
Phylogenetic analysis is used to reconstruct the evolutionary history of the HOXA2 gene and the HOXA2 protein. umich.eduresearchgate.netresearchgate.net By comparing HOXA2 sequences from various organisms and constructing phylogenetic trees, researchers can infer the evolutionary relationships between different species and track the duplication and divergence events that led to the current repertoire of Hox genes in vertebrates. umich.eduresearchgate.netresearchgate.net This analysis helps in understanding the conservation and diversification of HOXA2 function throughout evolution.
An example illustrating the concept of sequence alignment for primate HOXA2 protein sequences is described in the literature, highlighting conserved amino acids. eaglehill.us
Predictive modeling and bioinformatics approaches are increasingly used to infer potential protein-protein interactions and post-translational modifications (PTMs) of HOXA2 protein. While direct computational modeling studies were not extensively detailed in the provided search results, the existence and study of HOXA2 interactions and PTMs imply the use of such tools.
HOXA2 is known to interact with TALE class homeodomain proteins like PBX1 and PREP1, which are essential for its specific DNA binding and transcriptional regulation. nih.govuliege.beplos.orgumich.eduunimi.it These interactions are often validated experimentally, but computational tools can predict potential interacting partners based on sequence features, structural information, and protein interaction networks. The interaction with cofactors not only enhances DNA binding affinity but also influences target sequence selectivity and modulates HOXA2 function. unimi.it
HOXA2 has also been shown to interact with the E3 ubiquitin ligase RCHY1, leading to the proteasomal degradation of RCHY1. plos.orgresearchgate.net This interaction represents a form of post-translational regulation of RCHY1 stability mediated by HOXA2. Computational methods can be used to predict ubiquitination sites on RCHY1 or to model the interaction interface between HOXA2 and RCHY1.
Post-translational modifications (PTMs), such as phosphorylation, are known to occur on HOX proteins and can significantly impact their activity, localization, and interactions. unimi.itresearchgate.net While specific predicted PTM sites for HOXA2 were not detailed, bioinformatics tools can predict potential phosphorylation sites, sumoylation sites, or other PTMs based on sequence motifs and known modification enzymes. unimi.itresearchgate.net These predictions can then guide experimental validation. Databases like UniProt and resources like GeneCards compile information on known and predicted protein interactions and functional sites, which are often derived from or analyzed using computational approaches. genecards.orguniprot.orgmaayanlab.cloud
| Protein Interaction/PTM | Description | Biological Impact |
| Interaction with PBX1 and PREP1 | Formation of complexes with TALE homeodomain proteins. nih.govuliege.beplos.orgumich.eduunimi.it | Enhances DNA binding specificity and affinity; modulates transcriptional activity. unimi.it |
| Interaction with RCHY1 | HOXA2 interacts with and promotes the degradation of the E3 ubiquitin ligase RCHY1. plos.orgresearchgate.net | Regulates the stability of RCHY1 and potentially its targets (e.g., p53). researchgate.net |
| Post-Translational Modifications (e.g., Phosphorylation) | Addition or removal of molecules to the HOXA2 protein. unimi.itresearchgate.net | Can affect DNA binding, protein interactions, localization, and stability. unimi.it |
Emerging Research Themes and Future Directions
Unraveling Context-Dependent Functional Specificity
A significant area of ongoing research for Hox proteins, including Hox 1.11, is understanding their context-dependent functional specificity. While Hox proteins bind DNA with relatively low intrinsic affinity and specificity, their ability to regulate distinct sets of target genes in different cellular environments is crucial for precise developmental patterning. nih.govnih.govproteopedia.org This "Hox paradox" highlights that high functional specificity is achieved not by the protein alone, but through interactions with other cellular factors and regulatory mechanisms that are specific to cell type and developmental stage. mdpi.comnih.gov
Future research aims to fully unravel how cellular context, including the availability of cofactors, post-translational modifications, and chromatin state, dictates the specific transcriptional outcomes of Hox 1.11 binding. Studies are needed to identify the complete repertoire of cellular factors that interact with Hox 1.11 in different tissues and developmental windows and to determine how these interactions modulate its DNA binding, transcriptional activation or repression capabilities, and ultimately, its biological function. mdpi.comresearchgate.net
Comprehensive Analysis of Regulatory Networks and Gene-Protein Interactions
Understanding the complete regulatory network in which Hox 1.11 operates is essential for deciphering its function. Hox proteins are known to interact with various cofactors, significantly enhancing their DNA binding specificity and modulating their transcriptional activity. nih.govnih.govproteopedia.org Prominent among these cofactors are members of the Extradenticle (Pbx) and Homothorax (Meis/Prep) families. nih.govnih.govproteopedia.orgbiorxiv.org
Future research will focus on conducting comprehensive, high-throughput analyses to map the full spectrum of protein-protein interactions involving Hox 1.11 across different cellular contexts. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and yeast two-hybrid screens can help identify novel interaction partners. helsinki.fi Furthermore, integrating data on protein-DNA interactions (e.g., from ChIP-seq experiments) with protein interaction data will be crucial to build detailed models of the transcriptional complexes assembled by Hox 1.11 at target gene regulatory elements. nih.govbiorxiv.org This will provide a deeper understanding of how Hox 1.11 targets specific genomic sites and regulates gene expression within complex cellular networks.
Integration of Multi-Omics Data in Hox Biology
The complexity of Hox protein function necessitates an integrated approach utilizing various "omics" technologies. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and epigenomics, offers a holistic view of biological systems and their intricate regulatory layers. cd-genomics.comazolifesciences.comfrontlinegenomics.comabcam.comnih.gov
Applying multi-omics approaches to study Hox 1.11 will be critical for future advancements. Integrating genomic data (identifying Hox 1.11 binding sites), transcriptomic data (analyzing gene expression changes in response to Hox 1.11 activity), proteomic data (identifying interacting proteins and post-translational modifications), and epigenomic data (examining chromatin accessibility and histone modifications at Hox 1.11 target sites) will provide a more complete picture of its regulatory role. cd-genomics.comfrontlinegenomics.com Single-cell multi-omics technologies, which allow simultaneous profiling of multiple molecular layers within individual cells, hold particular promise for dissecting the cell-type-specific functions and regulatory networks of Hox 1.11 during development. abcam.com
Advanced Imaging Techniques for Spatiotemporal Dynamics of Expression
Visualizing the spatiotemporal dynamics of Hox 1.11 protein expression and localization is crucial for understanding its function during developmental processes. Advanced imaging techniques offer the resolution and sensitivity required to observe protein behavior in live cells and tissues. microscopyu.comfrontiersin.org
Future research will increasingly utilize advanced microscopy techniques, such as confocal microscopy, multiphoton microscopy, and super-resolution microscopy, to track this compound levels, localization, and interactions in real-time within developing embryos and tissues. microscopyu.comfrontiersin.orgnih.gov Genetically encoded fluorescent proteins fused to Hox 1.11 can serve as powerful tools for live imaging studies, enabling the visualization of its dynamic distribution within the nucleus and its potential translocation to other cellular compartments. microscopyu.comfrontiersin.org These studies will provide critical insights into how the precise timing and location of Hox 1.11 expression contribute to its specific developmental roles.
Deep Mechanistic Understanding of Hox-1.11 Protein Function in Development
A deeper mechanistic understanding of how Hox 1.11 exerts its developmental functions at the molecular level remains a key research frontier. This involves elucidating the precise molecular events that occur upon Hox 1.11 binding to DNA and interaction with cofactors, leading to changes in gene expression.
Future studies will focus on detailed biochemical and structural analyses of Hox 1.11, both alone and in complex with its interacting partners and target DNA sequences. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of Hox 1.11-containing complexes, revealing the molecular basis for DNA recognition and protein-protein interactions. proteopedia.orgresearchgate.net Furthermore, in vitro and in vivo functional assays will be essential to dissect the roles of specific protein domains, amino acid residues, and post-translational modifications in mediating Hox 1.11 activity. Understanding these fine-scale molecular mechanisms will be critical for comprehending how Hox 1.11 contributes to cell fate decisions, morphogenesis, and the proper formation of anatomical structures during development. nih.gov
Table 1: Key Properties of this compound (Mouse Hoxa2)
| Property | Description | Source |
| Synonym | Homeobox protein Hox-A2 (Hoxa2) | uniprot.orgusbio.netsigmaaldrich.com |
| Organism | Mus musculus (Mouse) | uniprot.orguniprot.org |
| UniProt ID | P31246 | uniprot.org |
| Length | 372 amino acid residues | pnas.orgnih.gov |
| Key Domain | Homeodomain | pnas.orgnih.gov |
| Function Class | Sequence-specific transcription factor | uniprot.orgusbio.net |
| Developmental Role | Part of a regulatory system providing positional identities on A-P axis | uniprot.orgusbio.net |
| Expression (Mouse Embryo) | Mid and posterior hindbrain, cranial ganglia VII and VIII, spinal cord, spinal ganglia, larynx, lungs, vertebrae, sternum, intestine (12-14 days old) | pnas.orgnih.gov |
Table 2: Selected Hox Protein Cofactors and Interacting Protein Families Relevant to Regulatory Networks
| Cofactor/Protein Family | Role in Hox Function | Source |
| Pbx family | Enhance DNA binding specificity, form complexes | nih.govnih.govproteopedia.orgbiorxiv.org |
| Meis/Prep family | Enhance DNA binding specificity, form complexes | nih.govnih.govproteopedia.orgbiorxiv.org |
| General transcription factors | Recruited to Hox complexes via protein interactions | nih.gov |
| Chromatin-modifying enzymes | Associate with Hox complexes | nih.gov |
Table 3: Omics Technologies Relevant to Studying Hox Biology
| Omics Technology | Focus of Study | Relevance to Hox Biology | Source |
| Genomics | Genome structure, sequence, variations | Identifying Hox binding sites, gene targets | cd-genomics.comazolifesciences.comfrontlinegenomics.com |
| Transcriptomics | RNA transcripts, gene expression levels | Analyzing transcriptional output regulated by Hox proteins | cd-genomics.comazolifesciences.comfrontlinegenomics.com |
| Proteomics | Proteins, protein abundance, modifications, interactions | Identifying Hox protein interacting partners, post-translational modifications | cd-genomics.comazolifesciences.comfrontlinegenomics.comnih.gov |
| Epigenomics | DNA modifications, chromatin structure | Examining epigenetic regulation at Hox target loci | cd-genomics.comazolifesciences.comfrontlinegenomics.com |
| Multi-omics | Integrated analysis of multiple omics layers | Holistic understanding of complex regulatory networks involving Hox proteins | cd-genomics.comazolifesciences.comfrontlinegenomics.comabcam.comnih.gov |
| Single-cell multi-omics | Multi-omics analysis at the single-cell level | Dissecting cell-type-specific Hox function and heterogeneity | abcam.com |
Table 4: Advanced Imaging Techniques for Studying Protein Dynamics
| Imaging Technique | Application in Protein Studies | Relevance to Hox Biology | Source |
| Fluorescence Microscopy | Visualizing protein localization and dynamics in live cells | Tracking Hox 1.11 expression and distribution | microscopyu.comfrontiersin.org |
| Confocal Microscopy | Optical sectioning for clearer imaging of thick samples | High-resolution imaging of Hox 1.11 in tissues | microscopyu.com |
| Multiphoton Microscopy | Deep tissue imaging with reduced phototoxicity | Imaging Hox 1.11 in developing embryos | microscopyu.com |
| Super-resolution Microscopy | Imaging structures beyond the diffraction limit | Visualizing fine details of Hox 1.11 localization and interactions | frontiersin.org |
| Live Cell Imaging | Observing dynamic processes in living cells over time | Studying real-time changes in Hox 1.11 expression and localization | frontiersin.orgfrontiersin.org |
Q & A
Q. How do Hox proteins like Hox 1.11 bind to genomic targets, and what methodologies are used to identify these interactions?
Genome-wide binding profiles of Hox proteins (e.g., Ultrabithorax/Ubx) can be mapped using chromatin immunoprecipitation (ChIP) coupled with microarray (ChIP-array) or sequencing. In Drosophila, YFP-tagged protein trap lines enable precise localization of Ubx binding to ~1,147 genes in haltere imaginal discs . Key steps include:
- Comparing immunoprecipitated chromatin signals against wild-type controls.
- Validating binding regions through overlap with independent ChIP datasets.
- Correlating binding events with tissue-specific gene expression profiles to distinguish direct vs. indirect targets .
Table 1: Ubx Binding Characteristics
| Feature | Detail | Source |
|---|---|---|
| Binding sites | 1,147 high-confidence loci | |
| Functional enrichment | Developmental processes, signaling pathways | |
| Overlap with Hth | >99% of Ubx sites co-bound by Hth |
Q. What is the role of Hox cofactors like Homothorax (Hth) in mediating DNA binding specificity?
Hth, a PBC-class cofactor, stabilizes Hox-DNA interactions by binding adjacent regulatory elements. In Drosophila, >97% of Ubx-bound loci co-localize with Hth, suggesting shared chromatin accessibility or cooperative binding . Methodological insights include:
Q. How do Hox protein domains contribute to functional specificity?
Hox proteins contain conserved domains (e.g., hexapeptide/HX, UbdA/UA) that interact with cofactors. Combinatorial domain mutagenesis in AbdA (a Hox paralogue) revealed:
- Redundancy : HX and UA domains can compensate for each other in muscle specification .
- Context-dependency : Domain usage varies across tissues, influenced by target gene cis-regulatory elements .
Advanced Research Questions
Q. How can researchers resolve contradictions between Hox binding events and transcriptional outcomes?
Only ~53% of Ubx-bound genes show direct transcriptional regulation . Strategies to address discrepancies include:
- Chromatin accessibility assays (ATAC-seq) to distinguish functional vs. transient binding.
- Time-resolved ChIP to capture dynamic binding during development.
- CRISPR-mediated enhancer deletion to test regulatory necessity .
Q. What experimental approaches elucidate the evolutionary diversification of Hox protein function?
Q. How can combinatorial domain mutagenesis clarify multifunctional Hox activity?
Systematic domain deletion/swap experiments in AbdA demonstrated:
- Multifunctionality : Single domains regulate distinct target genes (e.g., HX for Exd recruitment, UA for tissue-specific effects) .
- Hierarchical clustering : Domain contributions vary by biological readout (e.g., larval cuticle vs. muscle patterning) .
Table 2: AbdA Domain Functions
| Domain | Role | Redundancy Partner |
|---|---|---|
| HX | Exd cofactor recruitment | UA |
| UA | Tissue-specific activity | HX/TD |
| TD | DNA binding stabilization | UA |
Q. What methodologies address the "Hox specificity paradox" (similar in vitro binding but distinct in vivo targets)?
The paradox arises from Hox proteins binding identical TAAT motifs in vitro but regulating unique genes in vivo. Solutions include:
- Cofactor dependency analysis : Hth/Exd co-binding reshapes DNA recognition .
- DNA shape recognition assays : Mutating Hox residues that recognize minor groove topology .
- In vivo structural biology : Cryo-EM of Hox-cofactor-DNA complexes .
Methodological Best Practices
- For ChIP studies : Use biological replicates and orthogonal validation (e.g., RNAi knockdown + RNA-seq) to confirm regulatory relationships .
- For domain analysis : Combine in vitro (e.g., EMSA) and in vivo (e.g., transgenic rescue) assays to dissect functional contributions .
- For evolutionary studies : Leverage cross-species CRISPR/Cas9 editing to test functional conservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
